molecular formula C21H17N5O2S3 B2518216 N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 615282-56-9

N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2518216
CAS No.: 615282-56-9
M. Wt: 467.58
InChI Key: ZDCSWXJFWJJDGJ-UHFFFAOYSA-N
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Description

N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a benzamide group, and a cyclopenta-thieno-pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-phenyl-1-(pyrimidin-2-ylamino)ethyl)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • 2,3-dimethyl-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide stands out due to its unique combination of structural features, including the thiazole ring, benzamide group, and cyclopenta-thieno-pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[10-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S3/c27-15(23-20-22-9-10-29-20)11-30-21-25-17(24-18(28)12-5-2-1-3-6-12)16-13-7-4-8-14(13)31-19(16)26-21/h1-3,5-6,9-10H,4,7-8,11H2,(H,22,23,27)(H,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCSWXJFWJJDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)NC(=O)C4=CC=CC=C4)SCC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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